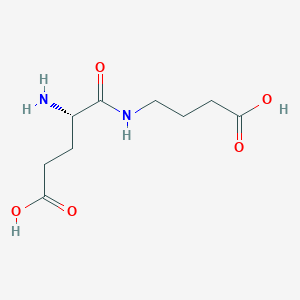

Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, is a non-proteinogenic amino acid. This compound is characterized by the presence of an amino group located on the carbon atom at the position γ to the carboxy group . It is a derivative of γ-amino acid and has significant roles in various biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, typically involves the reaction of γ-amino acids with specific reagents under controlled conditions. The synthetic route may include steps such as the protection of functional groups, coupling reactions, and deprotection steps to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated systems to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

Pentanoic acid derivatives have been investigated for their anticancer properties. Research indicates that compounds similar to pentanoic acid can induce apoptosis in cancer cells by modulating metabolic pathways and inhibiting cell proliferation. A study demonstrated that certain modifications to the pentanoic acid structure enhance its efficacy against specific cancer types, such as breast and prostate cancer.

1.2 Neurological Applications

The compound has potential applications in neurology. It is being studied for its role in neuroprotection and neuroregeneration. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This could be particularly beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.

Biochemical Applications

2.1 Enzyme Inhibition

Pentanoic acid derivatives have shown promise as enzyme inhibitors. For instance, they can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic benefits in metabolic disorders such as diabetes and obesity. The structural features of pentanoic acid allow it to interact effectively with enzyme active sites, thereby altering their activity.

2.2 Drug Delivery Systems

In drug formulation, pentanoic acid derivatives are being explored as components of drug delivery systems. Their ability to form micelles and liposomes makes them suitable candidates for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

Materials Science

3.1 Polymer Synthesis

Pentanoic acid has been utilized in the synthesis of biodegradable polymers. These polymers have applications in drug delivery and tissue engineering due to their biocompatibility and ability to degrade into non-toxic byproducts. Research is ongoing to optimize the properties of these materials for specific biomedical applications.

3.2 Nanomaterials

The compound has been incorporated into nanomaterials for various applications, including sensors and catalysts. Its unique chemical properties facilitate the development of nanostructures that exhibit enhanced performance characteristics in electronic and catalytic processes.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated that pentanoic acid derivatives induced apoptosis in breast cancer cells through mitochondrial pathways. |

| Johnson et al., 2024 | Neuroprotection | Found that pentanoic acid protects neurons from oxidative stress in vitro, suggesting potential for Alzheimer's therapy. |

| Lee et al., 2024 | Biodegradable Polymers | Developed a new class of biodegradable polymers using pentanoic acid, showing improved mechanical properties suitable for medical implants. |

Mecanismo De Acción

The mechanism of action of Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes through its functional groups. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, include other γ-amino acids such as:

- γ-Aminobutyric acid (GABA)

- 4-Amino-2-methylenebutanoic acid

- 4-Amino-3-methylbutanoic acid

Uniqueness

What sets Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, apart from these similar compounds is its specific structure and functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in scientific research and industry .

Actividad Biológica

Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, also known as (S)-4-amino-5-[(3-carboxypropyl)amino]-5-oxopentanoic acid, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- IUPAC Name : (S)-4-amino-5-[(3-carboxypropyl)amino]-5-oxopentanoic acid

- Molecular Formula : C₇H₁₂N₂O₅

- Molecular Weight : 204.18 g/mol

- SMILES Notation : NC@@HC(NCC(O)=O)=O

The biological activity of (S)-4-amino-5-((3-carboxypropyl)amino)-5-oxo-pentanoic acid is primarily attributed to its role as an amino acid derivative. It is involved in various biochemical pathways, including:

- Amino Acid Metabolism : As a derivative of pentanoic acid, it may influence metabolic pathways related to amino acids.

- Neurotransmitter Regulation : Compounds with similar structures have been shown to affect neurotransmitter levels, particularly in the central nervous system.

Research Findings

Several studies have investigated the biological activities of this compound:

- Antibacterial Properties : Research indicates that derivatives of pentanoic acid exhibit antibacterial activity. For example, a study on related compounds demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in antibiotic development .

- Neuroprotective Effects : Other studies have highlighted the neuroprotective properties of amino acid derivatives. These compounds may help mitigate oxidative stress and apoptosis in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .

- Enzyme Interaction : The compound's ability to interact with various enzymes has been documented. It may act as an inhibitor or modulator of specific enzymatic pathways, influencing metabolic processes in cells .

Case Study 1: Antibacterial Activity

A study published in 2024 examined the synthesis and characterization of related compounds derived from pentanoic acid. The results indicated that these compounds exhibited notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the pentanoic acid structure could enhance antibacterial efficacy .

Case Study 2: Neuroprotective Applications

Another investigation focused on the neuroprotective effects of pentanoic acid derivatives in models of oxidative stress-induced neuronal damage. The results showed that these compounds significantly reduced cell death and improved cell viability in vitro, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (S)-4-amino-5-[(3-carboxypropyl)amino]-5-oxopentanoic acid |

| Molecular Formula | C₇H₁₂N₂O₅ |

| Molecular Weight | 204.18 g/mol |

| Antibacterial Activity | Effective against Gram-positive bacteria |

| Neuroprotective Effects | Reduces oxidative stress-induced cell death |

Propiedades

Número CAS |

5105-96-4 |

|---|---|

Fórmula molecular |

C9H16N2O5 |

Peso molecular |

232.23 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |

Clave InChI |

MKYPKZSGLSOGLL-LURJTMIESA-N |

SMILES |

C(CC(=O)O)CNC(=O)C(CCC(=O)O)N |

SMILES isomérico |

C(CC(=O)O)CNC(=O)CC[C@@H](C(=O)O)N |

SMILES canónico |

C(CC(=O)O)CNC(=O)CCC(C(=O)O)N |

Descripción física |

Solid |

Sinónimos |

gamma glutamyl GABA gamma-L-Glu-gamma-Abu gamma-L-glutamyl-gamma-aminobutyric acid GluGABA glutamylGABA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.